2-甲基-1,8-萘啶-3-甲酰肼

描述

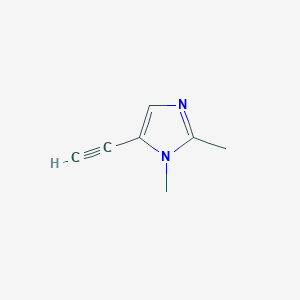

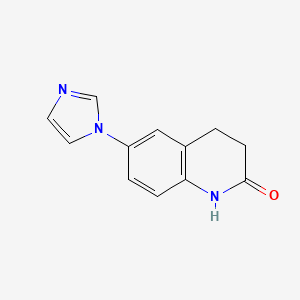

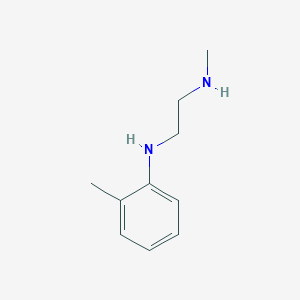

2-Methyl-1,8-naphthyridine-3-carbohydrazide is a chemical compound that has been of great interest to the scientific community due to its unique physical and chemical properties. It is an organic compound with the molecular formula C10H10N4O . The compound is a derivative of 1,8-Naphthyridine, which is a well-studied subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2-Methyl-1,8-naphthyridine-3-carbohydrazide, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,8-naphthyridine-3-carbohydrazide consists of a fused system of two pyridine rings, possessing six isomers depending on the nitrogen atom’s location . The exact mass of the compound is 144.068748264 g/mol .Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via a multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.17 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .科学研究应用

合成和生物活性

2-甲基-1,8-萘啶-3-甲酰肼已被用于合成具有潜在生物活性的各种化合物。例如,其衍生物已被合成并筛选其抗菌特性。一项研究合成了2-甲基-1,8-萘啶-3-氨基甲酸酯,该酯具有抗菌活性 (Ramesh & Sreenivasulu, 2004)。

结构分析

该化合物也一直是结构分析的主题。在一项研究中,发现相关化合物的萘啶环系基本上是平面的,这对其化学行为具有重大意义 (Deeba et al., 2009)。

化学进展

此外,2-甲基-1,8-萘啶-3-甲酰肼已在萘啶化学的更广泛综述中得到讨论,突出了其在各种合成程序中的重要性和应用及其生物学意义 (Fadda, El-Hadidy, & Elattar, 2015)。

细胞毒性和抗肿瘤剂

该化合物已作为起始原料用于合成衍生物,以研究其作为细胞毒性和抗肿瘤剂的活性。各种衍生物对不同的癌细胞系显示出有希望的结果 (Fadda, Defrawy, & El-Hadidy, 2012)。另一项研究合成了取代衍生物,用作细胞毒性和抗氧化剂,一些化合物在体外显示出显着的活性 (Abu-Melha, 2017)。

新型衍生物合成

2-甲基-1,8-萘啶-3-甲酰肼的新型衍生物已被合成用于各种应用,包括潜在的抗菌剂 (Venkateshwarlu, Chaitanya, & Dubey, 2012)。另一个例子是合成含有肽键的非手性线性甲酰胺,并测试其抗菌特性 (Khalifa et al., 2016)。

作用机制

While the exact mechanism of action for 2-Methyl-1,8-naphthyridine-3-carbohydrazide is not known, naphthyridines and their derivatives have displayed multiple biological activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

未来方向

Given the diverse biological activities of naphthyridines and their derivatives, there is considerable interest in further exploring their potential applications, particularly in medicinal chemistry and materials science . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

属性

IUPAC Name |

2-methyl-1,8-naphthyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-6-8(10(15)14-11)5-7-3-2-4-12-9(7)13-6/h2-5H,11H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWHXKSTDXZMHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563267 | |

| Record name | 2-Methyl-1,8-naphthyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120765-21-1 | |

| Record name | 2-Methyl-1,8-naphthyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-](/img/structure/B3046126.png)

![Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3046133.png)

![1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine](/img/structure/B3046136.png)

![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046138.png)